molecular formula C18H22O2 B164653 17alpha-Trenbolone CAS No. 80657-17-6

17alpha-Trenbolone

Cat. No.: B164653
CAS No.: 80657-17-6
M. Wt: 270.4 g/mol
InChI Key: MEHHPFQKXOUFFV-XDNAFOTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

17alpha-Trenbolone, also known as (17α)-17-Hydroxyestra-4,9,11-trien-3-one, is a synthetic anabolic-androgenic steroid. It is a derivative of nandrolone and is known for its potent anabolic properties. This compound is primarily used in veterinary medicine to promote muscle growth and appetite in livestock.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 17alpha-Trenbolone typically involves multiple steps starting from readily available steroid precursors. One common method involves the use of 3-ethylenedioxy-estra-5,10,9,11-dien-17-one as a starting material. The keto group at position 17 is reduced to an alcohol, followed by hydrolysis of the ketal group at position 3. Oxidative dehydrogenation is then performed, and finally, acetylation of the alcohol at position 17 yields this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process involves the use of cheap and easily available raw materials, simple reaction controls, minimal byproducts, and easy purification steps. This ensures high yield and cost-effectiveness, making it suitable for mass production .

Chemical Reactions Analysis

Types of Reactions

17alpha-Trenbolone undergoes various chemical reactions, including:

    Oxidation: Converts the hydroxyl group to a keto group.

    Reduction: Reduces the keto group back to a hydroxyl group.

    Substitution: Involves the replacement of functional groups on the steroid backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

The major products formed from these reactions include various hydroxylated and keto derivatives of this compound, which can further undergo additional modifications for specific applications .

Scientific Research Applications

17alpha-Trenbolone has a wide range of applications in scientific research:

    Chemistry: Used as a reference compound in analytical chemistry for the development of detection methods.

    Biology: Studied for its effects on androgen receptors and its role in muscle growth and development.

    Medicine: Investigated for potential therapeutic uses, although its primary use remains in veterinary medicine.

    Industry: Employed in the livestock industry to enhance muscle growth and feed efficiency

Mechanism of Action

17alpha-Trenbolone exerts its effects by binding to androgen receptors in muscle and other tissues. This binding increases the uptake of ammonium ions by muscles, leading to an enhanced rate of protein synthesis. The compound also influences the expression of genes involved in muscle growth and development .

Comparison with Similar Compounds

Similar Compounds

    17beta-Trenbolone: Another isomer of Trenbolone with similar anabolic properties.

    Nandrolone: A parent compound of Trenbolone with less potent anabolic effects.

    Testosterone: The primary male sex hormone with both anabolic and androgenic effects.

Uniqueness

17alpha-Trenbolone is unique due to its high anabolic potency and stability in biological systems. Unlike its beta isomer, this compound is less potent but still significantly influences muscle growth and development. Its stability makes it a preferred choice in veterinary applications .

Properties

IUPAC Name

(8S,13S,14S,17R)-17-hydroxy-13-methyl-2,6,7,8,14,15,16,17-octahydro-1H-cyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h8-10,15-17,20H,2-7H2,1H3/t15-,16+,17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEHHPFQKXOUFFV-XDNAFOTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CC3=C4CCC(=O)C=C4CCC3C1CCC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C=CC3=C4CCC(=O)C=C4CC[C@H]3[C@@H]1CC[C@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90872854
Record name 17alpha-Trenbolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80657-17-6
Record name 17α-Trenbolone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80657-17-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Trenbolone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080657176
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 17alpha-Trenbolone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90872854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 17.ALPHA.-TRENBOLONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K7IGB634GT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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